molecular formula C15H23N3O2 B1447590 tert-butyl 3',4'-dihydro-2'H-spiro[pyrrolidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate CAS No. 1780458-49-2

tert-butyl 3',4'-dihydro-2'H-spiro[pyrrolidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate

Cat. No. B1447590
CAS RN: 1780458-49-2
M. Wt: 277.36 g/mol
InChI Key: YSJLEROPYPYPID-UHFFFAOYSA-N
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Description

“tert-butyl 3’,4’-dihydro-2’H-spiro[pyrrolidine-3,1’-pyrrolo[1,2-a]pyrazine]-1-carboxylate” is a chemical compound with the CAS Number: 1780458-49-2. It has a molecular weight of 277.37 and a molecular formula of C15H23N3O2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H23N3O2/c1-14(2,3)20-13(19)18-9-6-15(11-18)12-5-4-8-17(12)10-7-16-15/h4-5,8,16H,6-7,9-11H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. The compound can be utilized in the synthesis of indole derivatives, which are crucial in the development of treatments for cancer, microbial infections, and various disorders . These derivatives exhibit a range of biologically vital properties, making them a focus of current chemical research.

Development of Nitroxide Radicals

Nitroxides are stable free radicals used in various scientific and technological applications. The tert-butyl group in the compound provides steric hindrance, which can enhance the stability of nitroxide radicals against bioreduction . This property is particularly beneficial for Electron Paramagnetic Resonance (EPR) measurements within living cells and functional imaging using MRI or EPRI techniques.

Creation of Biologically Active Derivatives

The compound serves as a precursor for creating biologically active derivatives. For instance, it can be linked to sterically hindered pyrocatechol moieties through a covalent bridge, leading to potential applications in pharmacology . These derivatives could be explored for their therapeutic potential in various medical fields.

Anti-Cancer Agent Design

In the realm of oncology, the compound can be used to design novel anti-cancer agents. By introducing specific functional groups considered as pharmacophores, researchers can synthesize derivatives that may act as potent antitumor drugs . This application underscores the compound’s role in advancing cancer treatment research.

Synthesis of Tricyclic Indoles

Tricyclic indoles have garnered interest due to their potential biological activities. The compound can be employed in the Pictet-Spengler reaction, a key step in the synthesis of these indoles . The resulting compounds could be evaluated for various biological effects, contributing to the discovery of new therapeutic agents.

Heterocyclic Chemistry Research

Lastly, the compound is valuable in heterocyclic chemistry research, where it can be used to develop new synthetic methodologies . Its unique structure allows for the exploration of novel reactions and processes, which can lead to the discovery of new compounds with potential applications across different scientific disciplines.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-pyrrolidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-14(2,3)20-13(19)18-9-6-15(11-18)12-5-4-8-17(12)10-7-16-15/h4-5,8,16H,6-7,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJLEROPYPYPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C3=CC=CN3CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3',4'-dihydro-2'H-spiro[pyrrolidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 3',4'-dihydro-2'H-spiro[pyrrolidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 3',4'-dihydro-2'H-spiro[pyrrolidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate
Reactant of Route 3
tert-butyl 3',4'-dihydro-2'H-spiro[pyrrolidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate
Reactant of Route 4
tert-butyl 3',4'-dihydro-2'H-spiro[pyrrolidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate
Reactant of Route 5
tert-butyl 3',4'-dihydro-2'H-spiro[pyrrolidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate
Reactant of Route 6
tert-butyl 3',4'-dihydro-2'H-spiro[pyrrolidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate

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